Cas no 653306-99-1 (2,2-Bis(4-nitrobenzyl)malonic acid)

2,2-Bis(4-nitrobenzyl)malonic acid is a specialized organic compound featuring a malonic acid core symmetrically substituted with 4-nitrobenzyl groups. Its structure, characterized by two nitro-functionalized aromatic rings, makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex molecules through nucleophilic substitution or condensation reactions. The presence of nitro groups enhances reactivity, facilitating further functionalization or reduction to amine derivatives. This compound is useful in pharmaceutical and materials research, where precise molecular architecture is required. Its crystalline nature and defined reactivity profile ensure consistent performance in multi-step syntheses. Proper handling is advised due to potential sensitivity to heat and strong oxidizing agents.
2,2-Bis(4-nitrobenzyl)malonic acid structure
653306-99-1 structure
Product Name:2,2-Bis(4-nitrobenzyl)malonic acid
CAS No:653306-99-1
MF:C17H14N2O8
MW:374.301664829254
MDL:MFCD28405051
CID:1685481
PubChem ID:22928592
Update Time:2025-05-19

2,2-Bis(4-nitrobenzyl)malonic acid Chemical and Physical Properties

Names and Identifiers

    • Propanedioic acid, bis[(4-nitrophenyl)methyl]-
    • Bis(4-nitrobenzyl)malonic acid
    • bis[(4-nitrophenyl)methyl]propanedioic acid
    • SCHEMBL12786321
    • XBTOPDJPKIXQGK-UHFFFAOYSA-N
    • 2,2-bis(4-nitrobenzyl)malonicacid
    • 2,2-bis(4-nitrobenzyl)malonic acid
    • AKOS027331250
    • AS-61966
    • DB-208362
    • SCHEMBL678471
    • 653306-99-1
    • CS-0060213
    • 2,2-bis[(4-nitrophenyl)methyl]propanedioic acid
    • 2,2-Bis(4-nitrobenzyl)malonic acid
    • MDL: MFCD28405051
    • Inchi: 1S/C17H14N2O8/c20-15(21)17(16(22)23,9-11-1-5-13(6-2-11)18(24)25)10-12-3-7-14(8-4-12)19(26)27/h1-8H,9-10H2,(H,20,21)(H,22,23)
    • InChI Key: XBTOPDJPKIXQGK-UHFFFAOYSA-N
    • SMILES: OC(C(C(=O)O)(CC1C=CC(=CC=1)[N+](=O)[O-])CC1C=CC(=CC=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 374.07502
  • Monoisotopic Mass: 374.07501541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 529
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 166Ų

Experimental Properties

  • PSA: 160.88

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Additional information on 2,2-Bis(4-nitrobenzyl)malonic acid

Professional Introduction to 2,2-Bis(4-nitrobenzyl)malonic Acid (CAS No. 653306-99-1)

2,2-Bis(4-nitrobenzyl)malonic acid is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. With a CAS number of 653306-99-1, this compound has been extensively studied for its potential applications in synthetic chemistry, drug development, and material science. This introduction aims to provide a comprehensive overview of the compound, highlighting its chemical characteristics, synthesis methods, and the latest research findings that underscore its importance in modern scientific endeavors.

The molecular structure of 2,2-Bis(4-nitrobenzyl)malonic acid consists of a malonic acid backbone with two nitrobenzyl groups attached at the 2-position. This particular arrangement imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. The presence of nitro groups enhances its utility in various chemical transformations, including nucleophilic substitution reactions and condensation reactions. These features have made it a subject of interest for researchers exploring new synthetic pathways and functional materials.

In recent years, the pharmaceutical industry has shown increasing interest in derivatives of malonic acid due to their versatile biological activities. 2,2-Bis(4-nitrobenzyl)malonic acid has been investigated for its potential role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo selective modifications allows for the creation of complex molecular architectures, which is crucial for developing novel therapeutic agents. Studies have demonstrated its efficacy in generating intermediates that exhibit antimicrobial, anti-inflammatory, and even anticancer properties.

The synthesis of 2,2-Bis(4-nitrobenzyl)malonic acid typically involves a multi-step process that begins with the nitration of benzyl alcohol to introduce the nitro group at the para position. Subsequent condensation with malonic acid derivatives followed by purification yields the desired product. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, have been employed to optimize yield and purity. These methodologies align with contemporary trends in green chemistry, emphasizing sustainable and efficient synthetic routes.

One of the most compelling aspects of 2,2-Bis(4-nitrobenzyl)malonic acid is its application in material science. Researchers have explored its use as a monomer in polymer synthesis, where its rigid structure and functional groups contribute to the development of high-performance polymers with tailored properties. These materials find applications in coatings, adhesives, and advanced composites. The nitrobenzyl moieties also facilitate cross-linking reactions, enhancing the mechanical strength and thermal stability of the resulting polymers.

The latest research on 2,2-Bis(4-nitrobenzyl)malonic acid has revealed novel applications in biocatalysis and enzyme inhibition studies. Its structural motif has been utilized to design inhibitors targeting specific enzymatic pathways involved in metabolic disorders. By modulating the reactivity of the nitro groups, researchers have been able to develop highly selective inhibitors with potential therapeutic benefits. These findings highlight the compound's versatility and its significance in advancing drug discovery efforts.

In conclusion, 2,2-Bis(4-nitrobenzyl)malonic acid (CAS No. 653306-99-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique chemical properties make it an invaluable tool for synthetic chemists, pharmacologists, and material scientists alike. As research continues to uncover new possibilities for this compound, its role in innovation is poised to expand further. The ongoing exploration of its synthetic pathways and biological activities underscores its importance as a cornerstone molecule in modern chemical research.

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